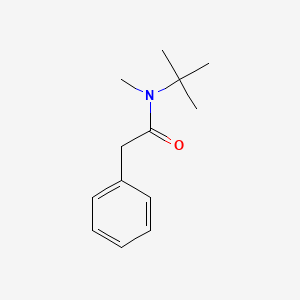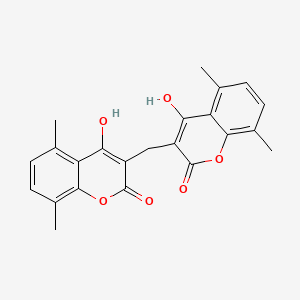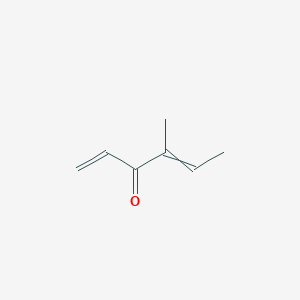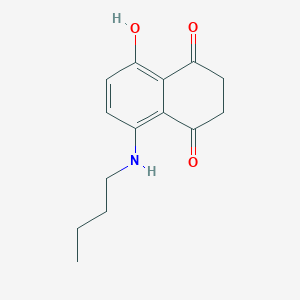![molecular formula C9H15NO4 B14317591 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate CAS No. 112477-05-1](/img/structure/B14317591.png)
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate is a chemical compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a carbon-carbon double bond at the α,β position . This structural feature imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate typically involves the esterification of 2-hydroxyethyl prop-2-enoate with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually catalyzed by a base such as triethylamine, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed and purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a monomer in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in various applications, such as enzyme inhibition and polymer cross-linking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the carbamoyl group.
2-Ethylhexyl acrylate: Similar ester group but with a different alkyl chain.
2-Aminoethyl methacrylate: Contains an amino group instead of the carbamoyl group.
Uniqueness
2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate is unique due to the presence of both the carbamoyl and α,β-unsaturated ester groups. This combination imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
112477-05-1 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(propan-2-ylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C9H15NO4/c1-4-8(11)13-5-6-14-9(12)10-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,10,12) |
InChI-Schlüssel |
IXUCQUSGPRFESA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)OCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


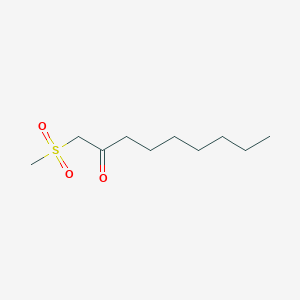
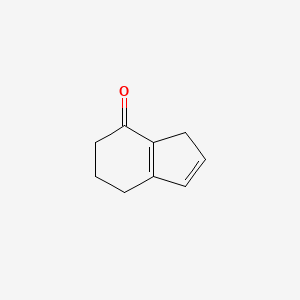
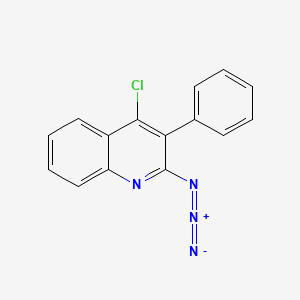
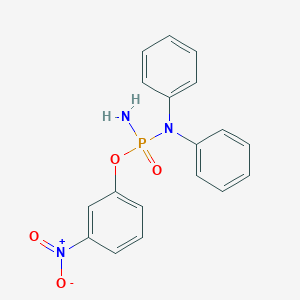
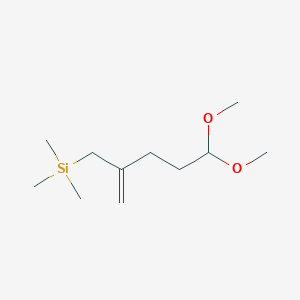
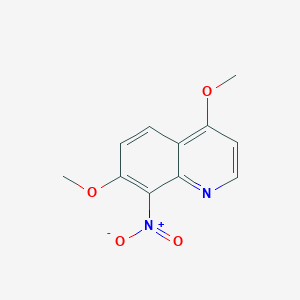

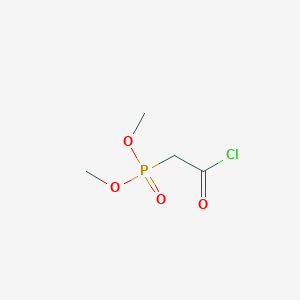
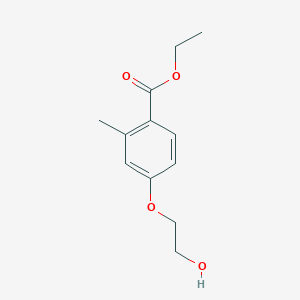
![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
